Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its structural resemblance to other pharmacologically active dihydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydropyridines, including Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate, typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions . The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalyst such as piperidine to enhance the reaction rate .
Industrial Production Methods
Industrial production of 1,4-dihydropyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include pyridine derivatives, amines, and substituted phenyl derivatives .
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a calcium channel blocker, similar to other 1,4-dihydropyridines.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to various pharmacological effects such as vasodilation and reduced blood pressure . The molecular targets include L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C29H30ClN3O3S |
---|---|
Molecular Weight |
536.1 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C29H30ClN3O3S/c1-2-36-29(35)26-25(21-15-9-10-16-23(21)30)22(17-31)28(33-27(26)19-11-5-3-6-12-19)37-18-24(34)32-20-13-7-4-8-14-20/h3,5-6,9-12,15-16,20,25,33H,2,4,7-8,13-14,18H2,1H3,(H,32,34) |
InChI Key |
PPBZNMCZHGKRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3CCCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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